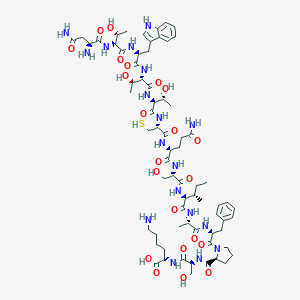![molecular formula C9H9ClN4O2 B063696 (S)-2-Amino-3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)propanoic acid CAS No. 161553-18-0](/img/structure/B63696.png)
(S)-2-Amino-3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)propanoic acid, also known as CLP257, is a synthetic compound that has been studied for its potential therapeutic applications in neurological disorders.
Applications De Recherche Scientifique
(S)-2-Amino-3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)propanoic acid has been studied for its potential applications in neurological disorders such as epilepsy, neuropathic pain, and migraine. It has been shown to selectively inhibit T-type calcium channels, which are involved in the generation and propagation of neuronal action potentials. By blocking these channels, (S)-2-Amino-3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)propanoic acid may reduce the excitability of neurons and prevent the development of seizures, pain, and migraine attacks.
Mécanisme D'action
(S)-2-Amino-3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)propanoic acid selectively inhibits T-type calcium channels by binding to a specific site on the channel protein. This binding prevents calcium ions from entering the neuron, which reduces the excitability of the neuron and prevents the generation of action potentials. This mechanism of action is specific to T-type calcium channels and does not affect other types of calcium channels or ion channels.
Effets Biochimiques Et Physiologiques
(S)-2-Amino-3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)propanoic acid has been shown to reduce the frequency and severity of seizures in animal models of epilepsy. It has also been shown to reduce pain behavior in animal models of neuropathic pain. In addition, (S)-2-Amino-3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)propanoic acid has been shown to reduce the frequency and severity of migraine attacks in animal models of migraine. These effects are thought to be due to the selective inhibition of T-type calcium channels in neurons.
Avantages Et Limitations Des Expériences En Laboratoire
(S)-2-Amino-3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)propanoic acid has several advantages for lab experiments. It is a highly selective inhibitor of T-type calcium channels, which allows researchers to study the specific role of these channels in neurological disorders. It is also a synthetic compound, which allows for precise control over the concentration and purity of the compound. However, (S)-2-Amino-3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)propanoic acid has limitations in terms of its solubility and stability. It is not highly soluble in water, which can make it difficult to administer in vivo. It is also prone to degradation over time, which can affect its potency and purity.
Orientations Futures
There are several future directions for research on (S)-2-Amino-3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)propanoic acid. One area of interest is the potential use of (S)-2-Amino-3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)propanoic acid in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another area of interest is the development of more potent and selective T-type calcium channel inhibitors based on the structure of (S)-2-Amino-3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)propanoic acid. Finally, there is a need for further studies on the pharmacokinetics and pharmacodynamics of (S)-2-Amino-3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)propanoic acid in vivo, including its absorption, distribution, metabolism, and excretion.
Méthodes De Synthèse
(S)-2-Amino-3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)propanoic acid is synthesized through a multi-step process involving the reaction of 2-amino-4,6-dichloroimidazo[1,2-b]pyridazine with (S)-2-(2-aminopropyl)malonic acid diethyl ester. The resulting compound is then treated with hydrochloric acid to yield (S)-2-Amino-3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)propanoic acid. This synthesis method has been optimized to produce high yields of pure (S)-2-Amino-3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)propanoic acid with minimal side products.
Propriétés
Numéro CAS |
161553-18-0 |
|---|---|
Nom du produit |
(S)-2-Amino-3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)propanoic acid |
Formule moléculaire |
C9H9ClN4O2 |
Poids moléculaire |
240.64 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)propanoic acid |
InChI |
InChI=1S/C9H9ClN4O2/c10-7-1-2-8-12-5(4-14(8)13-7)3-6(11)9(15)16/h1-2,4,6H,3,11H2,(H,15,16)/t6-/m0/s1 |
Clé InChI |
OBIIYNMQFYWHMW-LURJTMIESA-N |
SMILES isomérique |
C1=CC(=NN2C1=NC(=C2)C[C@@H](C(=O)O)N)Cl |
SMILES |
C1=CC(=NN2C1=NC(=C2)CC(C(=O)O)N)Cl |
SMILES canonique |
C1=CC(=NN2C1=NC(=C2)CC(C(=O)O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Hydroxy-5H-cyclopenta[c]pyridine-7(6H)-one](/img/structure/B63617.png)




![2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carbonitrile](/img/structure/B63631.png)

![3-[(2,6-Dichlorophenyl)methyl]pentane-2,4-dione](/img/structure/B63634.png)




![2-[3-Benzyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperazin-1-yl]-3-phenylpropanoic acid](/img/structure/B63641.png)